Gamma-Glu-Abu

Description

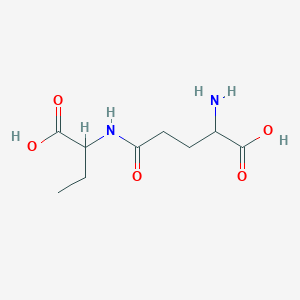

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-(1-carboxypropylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-2-6(9(15)16)11-7(12)4-3-5(10)8(13)14/h5-6H,2-4,10H2,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZOZPRKGAXGOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Synthesis of γ-Glutamyl-α-Aminobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro synthesis of γ-glutamyl-α-amino-n-butyrate (γ-Glu-Abu), a dipeptide of interest for various research and pharmaceutical applications. The synthesis of this molecule can be achieved through both enzymatic and chemical methodologies, each offering distinct advantages. This document details the core principles, experimental protocols, and analytical techniques for the successful synthesis, purification, and characterization of γ-Glu-Abu.

Enzymatic Synthesis of γ-Glu-Abu

The enzymatic production of γ-Glu-Abu primarily leverages the catalytic activity of two key enzymes: Glutamate-Cysteine Ligase (GCL) and γ-Glutamyltranspeptidase (GGT). These enzymes exhibit a degree of substrate promiscuity, allowing for the substitution of their natural substrates with α-aminobutyrate.

Synthesis using Glutamate-Cysteine Ligase (GCL)

Glutamate-Cysteine Ligase (EC 6.3.2.2), the first enzyme in the glutathione biosynthetic pathway, catalyzes the ATP-dependent formation of a γ-glutamyl peptide bond between glutamate and cysteine. Notably, GCL from various sources has been shown to accept other amino acids, including α-aminobutyrate, as a substrate in place of cysteine.[1]

Reaction Pathway:

Experimental Protocol:

A detailed protocol for the GCL-catalyzed synthesis of γ-Glu-Abu is provided below. This protocol is a general guideline and may require optimization depending on the specific GCL enzyme used.

Materials:

-

Purified Glutamate-Cysteine Ligase (GCL) from a source such as Escherichia coli or Arabidopsis thaliana.

-

L-Glutamate

-

L-α-Aminobutyrate

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Potassium chloride (KCl)

-

Tris-HCl buffer

-

Dithiothreitol (DTT) for enzyme stability (optional)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

100 mM Tris-HCl (pH 8.0)

-

150 mM KCl

-

20 mM MgCl₂

-

10 mM ATP

-

50 mM L-Glutamate

-

50 mM L-α-Aminobutyrate

-

(Optional) 2 mM DTT

-

-

Enzyme Addition: Add purified GCL to the reaction mixture to a final concentration of 0.1 - 1 µM. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. The reaction time can be optimized to maximize product yield.

-

Reaction Termination: Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or by heating the mixture to 95°C for 5 minutes to denature the enzyme.

-

Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The supernatant containing the product, γ-Glu-Abu, can be collected for purification and analysis.

Quantitative Data:

| Parameter | Value | Source Organism of GCL | Reference |

| Km for α-Aminobutyrate | 6.36 mM | Arabidopsis thaliana | [2] |

| Km for L-Glutamate | ~9.1 mM | Arabidopsis thaliana | [2] |

Synthesis using γ-Glutamyltranspeptidase (GGT)

γ-Glutamyltranspeptidase (EC 2.3.2.2) is a membrane-bound enzyme that catalyzes the transfer of a γ-glutamyl moiety from a donor, such as glutathione or L-glutamine, to an acceptor molecule, which can be an amino acid or a peptide.[3][4] By using L-glutamine as the γ-glutamyl donor and α-aminobutyrate as the acceptor, γ-Glu-Abu can be synthesized.

Reaction Pathway:

Experimental Protocol:

The following is a general protocol for the GGT-mediated synthesis of γ-Glu-Abu. Optimization of substrate concentrations, pH, and temperature may be necessary depending on the source of the GGT enzyme.

Materials:

-

Purified γ-Glutamyltranspeptidase (GGT) (e.g., from E. coli or Bacillus subtilis)

-

L-Glutamine

-

L-α-Aminobutyrate

-

Tris-HCl or Borate buffer

-

Heating block or water bath

Procedure:

-

Reaction Mixture Preparation: Prepare the reaction mixture in a suitable vessel with the following final concentrations:

-

100 mM Tris-HCl or Borate buffer (pH 9.0-10.0)

-

50-200 mM L-Glutamine

-

50-200 mM L-α-Aminobutyrate

-

-

Enzyme Addition: Add GGT to the reaction mixture to a final concentration of approximately 0.2 U/mL.

-

Incubation: Incubate the reaction at 37°C for 5-24 hours with gentle agitation.

-

Reaction Termination: The reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) or by acidification.

-

Sample Preparation for Analysis: Centrifuge the mixture to remove any precipitate. The supernatant can then be used for purification and analysis.

Quantitative Data:

| Synthesized Peptide | Enzyme Source | Yield (%) | Reference |

| γ-D-Glutamyl-L-tryptophan | E. coli GGT | 66% | |

| γ-Glutamyl-methionine | B. subtilis GGT | ~40% | |

| γ-Glutamyl-(S)-allyl-cysteine | B. subtilis GGT | ~20% | |

| γ-D-Glutamyltaurine | Bacterial GGT | 71% |

Chemical Synthesis of γ-Glu-Abu

Chemical synthesis provides an alternative route to γ-Glu-Abu, offering the advantage of being independent of enzymes and potentially scalable. A one-pot, two-step procedure, adapted from the synthesis of other γ-glutamyl dipeptides, is a promising approach.

Reaction Pathway:

This method involves the formation of N-phthaloyl-L-glutamic anhydride, followed by its reaction with α-aminobutyrate and subsequent deprotection.

Experimental Protocol:

The following protocol is adapted from a method for synthesizing γ-glutamyl derivatives of sulfur-containing amino acids and may require optimization for α-aminobutyrate.

Materials:

-

L-Glutamic acid

-

Phthalic anhydride

-

Acetic anhydride

-

L-α-Aminobutyrate

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of N-Phthaloyl-L-glutamic Anhydride:

-

Heat a mixture of L-glutamic acid and phthalic anhydride at 140°C to remove water.

-

Add acetic anhydride and heat at 105°C to form the cyclic anhydride.

-

-

One-Pot Coupling and Deprotection:

-

Dissolve the N-phthaloyl-L-glutamic anhydride in DMF at room temperature.

-

Add L-α-aminobutyrate to the solution and stir.

-

After the acylation is complete (monitored by TLC or HPLC), add water and hydrazine hydrate to the reaction mixture to remove the phthaloyl protecting group.

-

Precipitate the crude product by adding ethanol at 0°C.

-

-

Purification: The crude product can be further purified by ion-exchange chromatography.

Purification and Analysis

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is an effective method for purifying γ-Glu-Abu from the reaction mixture, separating it from unreacted substrates and byproducts. A strong cation exchange resin, such as Dowex 50W, is commonly used.

Experimental Workflow:

Protocol:

-

Column Preparation: Pack a column with a strong cation exchange resin (e.g., Dowex 50WX2) and equilibrate it with deionized water.

-

Sample Loading: Adjust the pH of the crude reaction supernatant to acidic (pH ~2-3) and load it onto the column.

-

Washing: Wash the column with several column volumes of deionized water to remove unreacted anionic and neutral components.

-

Elution: Elute the bound γ-Glu-Abu using a linear gradient of a volatile base (e.g., 0-2 M ammonium hydroxide) or acid (e.g., 0-2 M HCl).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of γ-Glu-Abu using a suitable analytical method (e.g., HPLC).

-

Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final solid product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for the quantification of γ-Glu-Abu. Since the dipeptide lacks a strong chromophore, pre-column derivatization is typically required for UV or fluorescence detection. Common derivatizing agents include o-phthalaldehyde (OPA) in the presence of a thiol, or dansyl chloride.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of γ-Glu-Abu without the need for derivatization. The method can be optimized to monitor the specific parent and daughter ion transitions for γ-Glu-Abu.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Conclusion

This technical guide has outlined the primary in vitro synthesis pathways for γ-glutamyl-α-aminobutyrate, encompassing both enzymatic and chemical approaches. Detailed experimental protocols, along with methods for purification and analysis, have been provided to assist researchers in the successful production and characterization of this dipeptide. The choice of synthesis method will depend on factors such as the desired scale of production, available resources, and the required purity of the final product. Further optimization of the presented protocols may be necessary to achieve maximal yields and purity for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Signaling Role of γ-L-Glutamyl-α-aminobutyric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biological functions of γ-L-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) in cellular signaling. As a dipeptide with demonstrated bioactivity, γ-Glu-Abu's primary mechanism of action is through the activation of the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor. This document details the known signaling pathways initiated by γ-Glu-Abu-CaSR interaction, presents quantitative data on its potency, and provides detailed experimental protocols for assessing its activity. Visualizations of the core signaling pathway and a representative experimental workflow are included to facilitate a comprehensive understanding of its cellular effects. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of γ-glutamyl peptides and their therapeutic potential.

Introduction to γ-L-Glutamyl-α-aminobutyric acid

γ-L-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) is a dipeptide composed of a γ-glutamyl moiety linked to an α-aminobutyric acid residue. It belongs to a class of compounds known as "kokumi" substances, which are recognized for their ability to enhance the five basic tastes (sweet, sour, salty, bitter, and umami)[1][2]. Beyond its sensory properties, γ-Glu-Abu has been identified as a potent agonist of the Calcium-Sensing Receptor (CaSR), a critical regulator of systemic calcium homeostasis and various other physiological processes[1][3][4]. The activation of CaSR by γ-Glu-Abu initiates a cascade of intracellular signaling events, positioning this dipeptide as a molecule of interest for further investigation in cellular physiology and pharmacology.

The Primary Molecular Target: Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a pleiotropic G-protein coupled receptor (GPCR) that plays a central role in monitoring and regulating extracellular calcium levels. It is highly expressed in the parathyroid glands and kidneys but is also found in a wide range of other tissues, including the brain, bone, and gastrointestinal tract. CaSR can be activated by various endogenous and exogenous ligands, including divalent cations (e.g., Ca²⁺, Mg²⁺), polyamines, and amino acids. γ-glutamyl peptides, including γ-Glu-Abu, have emerged as a distinct class of CaSR agonists.

Upon activation, CaSR can couple to multiple G-protein subtypes, leading to the initiation of diverse downstream signaling pathways. The primary signaling cascades activated by CaSR are mediated by Gαq/11 and Gαi/o, with potential coupling to Gαs and Gα12/13 as well.

Cellular Signaling Pathways of γ-Glu-Abu

The binding of γ-Glu-Abu to the CaSR triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins and the subsequent modulation of intracellular second messenger systems.

Gαq/11-Mediated Pathway: Intracellular Calcium Mobilization

The most well-characterized signaling pathway activated by CaSR agonists like γ-Glu-Abu is the Gαq/11 pathway. This cascade proceeds as follows:

-

Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates the membrane-bound enzyme phospholipase C (PLC).

-

IP₃ and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of CaSR activation.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Gαi/o-Mediated Pathway: Inhibition of cAMP Production

CaSR can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Activation of the CaSR by its agonists can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This can occur through both G-protein-dependent and independent (e.g., via β-arrestin) mechanisms and is often linked to cellular proliferation, differentiation, and survival.

Diagram of γ-Glu-Abu Signaling Pathway

References

The Allosteric Modulation of Calcium-Sensing Receptors by γ-L-Glutamyl-L-aminobutyric acid (γ-Glu-Abu): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The calcium-sensing receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis. Its ability to sense minute fluctuations in extracellular calcium levels ([Ca2+]o) and subsequently modulate parathyroid hormone (PTH) secretion makes it a critical therapeutic target for disorders of calcium metabolism. Beyond its orthosteric activation by divalent cations, the CaSR is subject to allosteric modulation by a variety of endogenous and exogenous molecules, including amino acids and γ-glutamyl peptides. This technical guide provides an in-depth examination of the mechanism of action of a specific γ-glutamyl peptide, γ-L-glutamyl-L-aminobutyric acid (γ-Glu-Abu), on the CaSR. γ-Glu-Abu has been identified as a potent agonist of the CaSR, functioning as a positive allosteric modulator (PAM)[1][2]. This document details the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the downstream signaling pathways it elicits.

Quantitative Analysis of γ-Glu-Abu Activity on CaSR

The potency of γ-Glu-Abu as a CaSR agonist has been quantified through in vitro cellular assays. The most common metric used to describe its activity is the half-maximal effective concentration (EC50), which represents the concentration of γ-Glu-Abu required to elicit 50% of the maximal response.

| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |

| γ-Glu-Abu | HEK-293 (expressing human CaSR) | Intracellular Ca2+ Mobilization | 0.21 | [1][2] |

| γ-Glu-Ala | HEK-293 (expressing human CaSR) | Intracellular Ca2+ Mobilization | >10 | |

| S-methylglutathione | HEK-293 (expressing human CaSR) | Intracellular Ca2+ Mobilization | ~0.5 (at 1.5 mM [Ca2+]o) | |

| Glutathione (γ-Glu-Cys-Gly) | HEK-293 (expressing human CaSR) | Intracellular Ca2+ Mobilization | ~3.0 |

Mechanism of Action: Positive Allosteric Modulation

γ-Glu-Abu and other γ-glutamyl peptides act as positive allosteric modulators (PAMs) of the CaSR. This means they do not bind to the same site as the primary agonist, Ca2+ (the orthosteric site), but rather to a distinct, allosteric site on the receptor's extracellular Venus flytrap (VFT) domain. The binding of γ-Glu-Abu to this allosteric site induces a conformational change in the receptor that increases its sensitivity to extracellular calcium. In essence, in the presence of γ-Glu-Abu, a lower concentration of [Ca2+]o is required to activate the receptor and trigger downstream signaling. This potentiation of the Ca2+ signal is a hallmark of positive allosteric modulation.

Signaling Pathways Activated by γ-Glu-Abu

The activation of the CaSR by γ-Glu-Abu, in the presence of extracellular calcium, initiates a cascade of intracellular signaling events mediated by heterotrimeric G proteins. The CaSR primarily couples to Gq/11 and Gi/o proteins.

Gq/11-Mediated Pathway: Intracellular Calcium Mobilization

Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+i), resulting in a transient increase in cytosolic calcium concentration. This increase in [Ca2+]i is the basis for the most common assay used to quantify the activity of CaSR modulators like γ-Glu-Abu.

Gq/11-mediated intracellular calcium mobilization pathway.

Gi/o-Mediated Pathway: Suppression of cAMP

Simultaneously, the activation of the Gαi/o subunit inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels is another important downstream consequence of CaSR activation and can be used as a functional readout in pharmacological studies.

Gi/o-mediated suppression of cAMP production.

Experimental Protocols

The characterization of γ-Glu-Abu's effect on the CaSR relies on robust and reproducible in vitro assays. The following is a detailed protocol for a common method used to determine the potency of CaSR modulators.

Intracellular Calcium Mobilization Assay in CaSR-Expressing HEK-293 Cells

This protocol describes the measurement of changes in intracellular calcium concentration using a fluorescent calcium indicator, such as Fura-2 AM, in a human embryonic kidney (HEK-293) cell line stably expressing the human CaSR.

Materials:

-

HEK-293 cells stably expressing the human CaSR

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

γ-Glu-Abu stock solution

-

Calcium chloride (CaCl2) solution

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at ~510 nm

Procedure:

-

Cell Culture: Culture the CaSR-HEK-293 cells in DMEM with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid in dye solubilization.

-

Wash the cell monolayer with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C.

-

After incubation, wash the cells twice with HBS to remove extracellular dye.

-

Add fresh HBS to each well.

-

-

Compound Addition and Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Set the reader to measure the fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.

-

Establish a baseline fluorescence reading for a few cycles.

-

Add varying concentrations of γ-Glu-Abu to the wells, typically in the presence of a fixed, sub-maximal concentration of extracellular Ca2+ (e.g., 1.5 mM).

-

Continue to record the fluorescence intensities at both excitation wavelengths for several minutes to capture the calcium response.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratiometric measurement corrects for variations in dye loading and cell number.

-

The change in the F340/F380 ratio is proportional to the change in intracellular calcium concentration.

-

Plot the peak change in the fluorescence ratio against the logarithm of the γ-Glu-Abu concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Workflow for intracellular calcium mobilization assay.

Conclusion

γ-Glu-Abu is a potent positive allosteric modulator of the calcium-sensing receptor. Its mechanism of action involves binding to an allosteric site on the receptor's extracellular domain, thereby enhancing the receptor's sensitivity to extracellular calcium. This leads to the activation of Gq/11 and Gi/o-mediated signaling pathways, resulting in the mobilization of intracellular calcium and the suppression of cAMP production. The detailed understanding of its mechanism and the availability of robust experimental protocols for its characterization make γ-Glu-Abu and similar γ-glutamyl peptides important tools for studying CaSR function and valuable lead compounds in the development of novel therapeutics for calcium-related disorders.

References

The Role of Gamma-Glutamyl-Aminobutyric Acid (γ-Glu-Abu) as a Kokumi Substance in Food Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of gamma-glutamyl-aminobutyric acid (γ-Glu-Abu) as a kokumi substance in the field of food science. While the body of research on γ-Glu-Abu is still developing compared to other kokumi peptides, this document synthesizes the current understanding of its chemical nature, sensory properties, and the underlying physiological mechanisms of its action. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of γ-Glu-Abu and the broader class of γ-glutamyl peptides. Detailed experimental protocols for the synthesis, isolation, and sensory evaluation of kokumi peptides are provided, alongside an exploration of the pivotal role of the calcium-sensing receptor (CaSR) in perceiving the kokumi sensation.

Introduction to Kokumi and γ-Glutamyl Peptides

The concept of kokumi, a Japanese term, describes a flavor sensation characterized by richness, thickness, and a lingering mouthfeel.[1][2][3] Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi substances do not possess a distinct taste on their own but rather enhance the intensity and complexity of other tastes.[4][5] This unique property has positioned kokumi peptides as valuable compounds in the food industry for creating more palatable and satisfying food products.

A significant class of kokumi-active molecules are γ-glutamyl peptides, which are di- or tripeptides containing a γ-glutamyl residue at the N-terminus. This γ-linkage, formed between the γ-carboxyl group of glutamic acid and an amino acid, is resistant to hydrolysis by peptidases, contributing to their stability. Numerous γ-glutamyl peptides have been identified as potent kokumi substances, including the well-studied glutathione (γ-Glu-Cys-Gly) and γ-Glu-Val-Gly. γ-Glu-Abu is also recognized as a member of this class of flavor-enhancing compounds.

Chemical and Sensory Profile of γ-Glu-Abu

2.1. Chemical Structure

γ-Glu-Abu is a dipeptide consisting of a glutamic acid molecule linked via its γ-carboxyl group to the amino group of an aminobutyric acid molecule.

2.2. Sensory Properties

As a kokumi substance, γ-Glu-Abu is presumed to contribute to the enhancement of other tastes, such as umami and saltiness, and to impart a sense of mouthfulness and continuity to food products. However, specific quantitative data on the sensory threshold and dose-response of γ-Glu-Abu are not extensively available in the current literature. Research on other γ-glutamyl peptides has demonstrated their ability to enhance the perceived intensity of sweet, salty, and umami solutions.

Mechanism of Action: The Calcium-Sensing Receptor (CaSR)

The perception of kokumi is primarily mediated by the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). Originally identified for its role in calcium homeostasis, the CaSR is also expressed in taste bud cells. γ-Glutamyl peptides, including by extension γ-Glu-Abu, act as allosteric modulators of the CaSR.

3.1. Signaling Pathway

The binding of a kokumi peptide to the CaSR potentiates the receptor's sensitivity to calcium ions, leading to a downstream signaling cascade. This cascade involves the activation of G-proteins, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP₃), which triggers the release of intracellular calcium stores. This increase in intracellular calcium concentration is believed to be the signal that modulates the perception of other tastes.

Caption: Signaling pathway of γ-Glu-Abu via the Calcium-Sensing Receptor.

Quantitative Data on Kokumi Peptides

While specific quantitative data for γ-Glu-Abu remains limited, the following tables summarize data for other prominent γ-glutamyl peptides to provide a comparative context.

Table 1: Sensory Thresholds of Selected γ-Glutamyl Peptides

| Peptide | Matrix | Threshold Concentration (mmol/L) | Reference |

| γ-Glu-Leu | Aqueous solution | 3.3 - 9.4 | |

| γ-Glu-Val | Aqueous solution | 3.3 - 9.4 | |

| γ-Glu-Cys-β-Ala | Aqueous solution | 3.3 - 9.4 | |

| γ-Glu-Cys-β-Ala | Glutamic acid & NaCl solution | ~0.29 |

Table 2: CaSR Activation by Selected γ-Glutamyl Peptides (EC₅₀ Values)

| Peptide | Assay System | EC₅₀ (µM) | Reference |

| Glutathione (GSH) | HEK-293 cells | <1 | |

| Oxidized Glutathione (GSSG) | HEK-293 cells | <1 | |

| γ-Glu-Ala | HEK-293 cells | 0.7 - 5 | |

| γ-Glu-Val | HEK-293 cells | Data not consistently reported | |

| γ-Glu-Cys | HEK-293 cells | Data not consistently reported | |

| γ-Glu-S-methylcys-Gly | HEK-293 cells | Micromolar range | |

| γ-Glu-Val-Gly | HEK-293 cells | Micromolar range |

Experimental Protocols

The following protocols are generalized methods for the study of γ-glutamyl peptides. Researchers should optimize these protocols for the specific investigation of γ-Glu-Abu.

5.1. Enzymatic Synthesis of γ-Glu-Abu

This protocol describes a general method for the synthesis of a γ-glutamyl dipeptide using γ-glutamyltransferase (GGT).

-

Materials:

-

γ-Glutamyltransferase (GGT) from a commercial source (e.g., E. coli)

-

L-Glutamine (γ-glutamyl donor)

-

Aminobutyric acid (acceptor)

-

Reaction buffer (e.g., 100 mM carbonate buffer, pH 10.0)

-

Deionized water

-

Heating block or water bath

-

pH meter

-

Magnetic stirrer

-

-

Procedure:

-

Substrate Solution Preparation: Prepare a 100 mM solution of aminobutyric acid in the reaction buffer. Prepare a separate 100-200 mM solution of L-glutamine in the same buffer.

-

Reaction Setup: Combine the L-glutamine and aminobutyric acid solutions in a reaction vessel. Adjust the pH to the optimal level for the GGT enzyme (typically pH 9.0-10.0).

-

Enzyme Addition: Add GGT to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 3-24 hours with continuous stirring.

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes).

-

Purification: Purify the synthesized γ-Glu-Abu using chromatographic techniques such as ion-exchange or reversed-phase chromatography.

-

Caption: General workflow for the enzymatic synthesis of γ-Glu-Abu.

5.2. Isolation of γ-Glutamyl Peptides from a Food Matrix

This protocol provides a general procedure for the extraction and purification of peptides from a food sample.

-

Materials:

-

Food sample (e.g., fermented soy product, aged cheese)

-

Homogenizer (e.g., Stomacher or Ultra Turrax)

-

Extraction solvent (e.g., 0.1 N HCl)

-

Deproteinization agent (e.g., ethanol)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges

-

HPLC system

-

-

Procedure:

-

Homogenization: Homogenize the food sample with the extraction solvent.

-

Deproteinization: Add a deproteinization agent like cold ethanol to precipitate larger proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and other solids.

-

Supernatant Collection: Collect the supernatant containing the smaller peptides.

-

Solid-Phase Extraction (SPE): Pass the supernatant through an appropriate SPE cartridge to further clean up the sample and concentrate the peptides.

-

HPLC Purification: Purify the target peptide from the concentrated extract using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Fraction Collection and Identification: Collect fractions from the HPLC and identify the fraction containing γ-Glu-Abu using mass spectrometry (LC-MS/MS).

-

5.3. Sensory Evaluation of Kokumi Effect

This protocol outlines a method for assessing the kokumi properties of a substance using a trained sensory panel.

-

Panelist Training:

-

Train a panel of assessors to recognize and rate the intensity of the five basic tastes.

-

Familiarize the panelists with the concept of kokumi by providing them with known kokumi substances (e.g., glutathione) in a base solution (e.g., chicken broth).

-

-

Sample Preparation:

-

Prepare a series of solutions of γ-Glu-Abu at different concentrations in a base solution (e.g., a solution of 0.5% monosodium glutamate and 0.5% NaCl).

-

Prepare a control sample of the base solution without γ-Glu-Abu.

-

-

Evaluation:

-

Present the samples to the panelists in a blinded and randomized order.

-

Ask the panelists to rate the intensity of umami, saltiness, sweetness, and kokumi (mouthfulness, thickness, and continuity) for each sample on a labeled magnitude scale.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in the taste attributes between the control and the samples containing γ-Glu-Abu.

-

Caption: Workflow for sensory evaluation of the kokumi effect.

Future Directions and Applications

The study of γ-Glu-Abu and other kokumi peptides presents significant opportunities for the food and pharmaceutical industries. Further research is needed to:

-

Quantify the sensory properties of γ-Glu-Abu: Detailed dose-response studies are required to understand its potency and specific sensory contributions.

-

Investigate its natural occurrence: Identifying and quantifying γ-Glu-Abu in various food products will provide insights into its role in the flavor profiles of different foods.

-

Optimize synthesis and production: Developing efficient and scalable methods for producing γ-Glu-Abu will be crucial for its commercial application.

-

Explore further physiological effects: Given the widespread expression of the CaSR, γ-glutamyl peptides may have physiological roles beyond taste perception, which warrants further investigation for potential therapeutic applications.

Conclusion

γ-Glu-Abu is a member of the growing family of kokumi-active γ-glutamyl peptides. While specific research on this dipeptide is still in its early stages, the established role of the calcium-sensing receptor in kokumi perception provides a solid framework for understanding its mechanism of action. The protocols and data presented in this guide offer a foundation for further research into γ-Glu-Abu, with the potential to unlock new applications in flavor enhancement and beyond. As our understanding of the intricate world of taste modulation deepens, γ-Glu-Abu and its counterparts are poised to play an increasingly important role in the future of food science and technology.

References

- 1. Current progress in kokumi-active peptides, evaluation and preparation methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Umami the Fifth Basic Taste: History of Studies on Receptor Mechanisms and Role as a Food Flavor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of γ-L-Glutamyl-L-α-aminobutyrylglycine (Gamma-Glu-Abu) in Glutathione Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

γ-L-Glutamyl-L-α-aminobutyrylglycine (Gamma-Glu-Abu), also known as ophthalmic acid (OPH), is a naturally occurring tripeptide analog of glutathione (GSH). While historically considered a mere byproduct of glutathione synthesis, emerging evidence suggests a more complex and regulatory role for this compound in glutathione metabolism and cellular signaling. This technical guide provides a comprehensive overview of the synthesis, function, and experimental analysis of this compound, with a focus on its interplay with the glutathione system. It is intended to serve as a valuable resource for researchers in cellular metabolism, oxidative stress, and drug development.

Introduction to this compound (Ophthalmic Acid)

This compound is a tripeptide composed of glutamate, α-aminobutyrate, and glycine.[1] It is structurally analogous to glutathione, with the central cysteine residue replaced by α-aminobutyrate.[1] This substitution results in the absence of a nucleophilic thiol group, rendering this compound incapable of direct antioxidant activity in the same manner as glutathione.[2] Initially discovered in the lens of the eye, it is now known to be a ubiquitous metabolite found in a wide range of organisms, from bacteria to humans.[2]

Recent research has challenged the long-held view of this compound as an inert byproduct. Instead, it is now proposed to be a glutathione-regulating tripeptide, influencing glutathione transport, modulating the activity of glutathione-dependent enzymes, and participating in distinct signaling pathways.[3]

Biosynthesis of this compound

This compound is synthesized by the same enzymatic pathway responsible for glutathione production, utilizing the enzymes glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The key determinant for the synthesis of this compound versus glutathione is the relative availability of L-α-aminobutyrate and L-cysteine.

The two-step synthesis proceeds as follows:

-

Formation of γ-Glutamyl-α-aminobutyrate: Glutamate-cysteine ligase (GCL) catalyzes the ATP-dependent formation of a γ-glutamyl dipeptide. While its primary substrate is cysteine, GCL can also utilize L-α-aminobutyrate, particularly when cysteine levels are low.

-

Addition of Glycine: Glutathione synthetase (GS) then adds a glycine residue to the C-terminus of γ-glutamyl-α-aminobutyrate to form this compound.

Regulation of Synthesis

The synthesis of this compound is intrinsically linked to glutathione metabolism and is influenced by:

-

Substrate Availability: Increased intracellular concentrations of L-α-aminobutyrate or depletion of L-cysteine favor the synthesis of this compound.

-

Enzyme Kinetics: The affinity of GCL for L-cysteine is significantly higher than for L-α-aminobutyrate. However, under conditions of oxidative stress where cysteine may be depleted, the synthesis of this compound is upregulated.

-

Feedback Inhibition: Glutathione is a known feedback inhibitor of GCL. While direct studies on this compound's feedback inhibition of GCL are limited, its structural similarity to glutathione suggests a potential regulatory role.

Role in Glutathione Metabolism

This compound's influence on glutathione metabolism is multifaceted, extending beyond its competition for synthetic enzymes.

Modulation of Glutathione-Dependent Enzymes

While lacking a thiol group, this compound can still interact with and modulate the activity of several enzymes that utilize glutathione. A recent review suggests that this compound can differentially inhibit enzymes that rely on the sulfur atom of glutathione for their reactions, with the notable exception of glutathione peroxidases. Conversely, it may moderately stimulate enzymes that utilize the oxidized form of glutathione (GSSG).

Regulation of Glutathione Transport

This compound has been shown to influence the cellular transport of glutathione. It can act as both a competitive inhibitor and a trans-stimulator of glutathione transport systems. This suggests a role for this compound in regulating intracellular and extracellular glutathione levels.

This compound as a Marker of Oxidative Stress

The relationship between this compound and oxidative stress is complex. While some studies have proposed it as a sensitive biomarker for hepatic glutathione depletion, this is not universally accepted. Increased levels of this compound have been observed in conjunction with glutathione consumption in some models of oxidative stress. However, other studies have shown that this compound levels can fluctuate independently of glutathione levels, suggesting a more nuanced relationship.

Signaling Pathways Involving this compound

Recent groundbreaking research has identified a novel signaling role for this compound, independent of its connection to glutathione metabolism.

Activation of the Calcium-Sensing Receptor (CaSR)

A 2024 study revealed that this compound can bind to and activate the calcium-sensing receptor (CaSR) in the brain. This activation was shown to have significant effects on motor function in animal models of Parkinson's disease, suggesting that this compound may act as a neurotransmitter or neuromodulator.

Caption: this compound activation of the CaSR signaling pathway.

Quantitative Data

Table 1: Kinetic Parameters of Enzymes in this compound and Glutathione Synthesis

| Enzyme | Substrate | Organism/Source | Km (mM) | Ki (mM) for GSH | Reference(s) |

| Glutamate-Cysteine Ligase (GCL) | L-Glutamate | Arabidopsis thaliana | 9.1 | ~1.0 | |

| L-Cysteine | Arabidopsis thaliana | 2.7 | - | ||

| L-α-Aminobutyrate | Trypanosoma brucei | - | - | ||

| Glutathione Synthetase (GS) | γ-Glutamyl-cysteine | Rat (recombinant) | - | - | |

| ATP | Rat (recombinant) | 0.037 | - | ||

| Glycine | Rat (recombinant) | 0.913 | - |

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the analysis of this compound in biological samples. Specific parameters may require optimization based on the sample matrix and instrumentation.

1. Sample Preparation:

- For plasma/serum: Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

- For tissue homogenates: Homogenize tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Precipitate proteins as described for plasma/serum.

- For cell lysates: Lyse cells using sonication or freeze-thaw cycles in a suitable buffer. Precipitate proteins as described above.

2. Chromatographic Separation:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar molecules like this compound.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the analyte.

- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

- Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

- MRM Transitions:

- This compound: Precursor ion (Q1) m/z 290.1 -> Product ion (Q3) m/z 130.1 (glutamate fragment).

- Internal Standard (e.g., ¹³C₅, ¹⁵N-labeled this compound): Use the corresponding mass transitions.

- Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Glutamate-Cysteine Ligase (GCL) Activity Assay

This assay measures the formation of the dipeptide product (γ-glutamyl-cysteine or γ-glutamyl-α-aminobutyrate).

1. Reaction Mixture (per well of a 96-well plate):

- 100 mM Tris-HCl, pH 8.0

- 150 mM KCl

- 20 mM MgCl₂

- 2 mM EDTA

- 10 mM ATP

- 20 mM L-Glutamate

- 10 mM L-α-aminobutyrate (or L-cysteine as a positive control)

- Sample (cell lysate or purified enzyme)

2. Procedure:

- Pre-incubate the reaction mixture without ATP and the amino acid substrate at 37°C for 5 minutes.

- Initiate the reaction by adding ATP and L-α-aminobutyrate (or L-cysteine).

- Incubate at 37°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% sulfosalicylic acid).

- Centrifuge to pellet precipitated proteins.

3. Detection of Product:

- The product, γ-glutamyl-α-aminobutyrate, can be quantified by HPLC-MS/MS as described in section 6.1, using an appropriate standard curve.

Mandatory Visualizations

Glutathione and this compound Synthesis Pathway

Caption: Biosynthesis of Glutathione and this compound.

Experimental Workflow for Studying this compound

Caption: Workflow for investigating this compound's role.

Conclusion and Future Directions

This compound (ophthalmic acid) is emerging as a significant player in cellular metabolism, moving beyond its initial classification as a simple byproduct of glutathione synthesis. Its ability to be synthesized by the core glutathione machinery, coupled with its potential to regulate glutathione-dependent enzymes and transport, positions it as a key molecule in the cellular response to metabolic and oxidative challenges. The recent discovery of its role in activating the calcium-sensing receptor opens up exciting new avenues of research into its function as a signaling molecule, particularly in the central nervous system.

For researchers and drug development professionals, a deeper understanding of this compound's synthesis, regulation, and function is crucial. Future research should focus on:

-

Elucidating the precise kinetic parameters of GCL and GS with L-α-aminobutyrate and its γ-glutamyl dipeptide.

-

Characterizing the specific transporters involved in this compound influx and efflux.

-

Further investigating its modulatory effects on a wider range of glutathione-dependent enzymes.

-

Exploring the full extent of its signaling capabilities via the CaSR and potentially other receptors in various physiological and pathological contexts.

A comprehensive understanding of the interplay between this compound and glutathione metabolism will undoubtedly provide novel insights into cellular redox homeostasis and may lead to the development of new therapeutic strategies for a variety of diseases.

References

An In-depth Technical Guide to the Research Applications of γ-L-Glutamyl-L-α-aminobutyric acid (CAS Number: 16869-42-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of γ-L-Glutamyl-L-α-aminobutyric acid (γ-Glu-Abu), a dipeptide with significant biological activity. The primary focus of this document is its role as a potent allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis and a promising therapeutic target. Additionally, this guide explores its function in bacterial metabolism, specifically within the putrescine utilization pathway of Escherichia coli. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts centered on this molecule.

Introduction

γ-L-Glutamyl-L-α-aminobutyric acid (IUPAC Name: (2S)-2-amino-5-[[(1S)-1-carboxypropyl]amino]-5-oxopentanoic acid), also known as Gamma-Glu-Abu, is a dipeptide with the CAS number 16869-42-4.[1][2][3] It is composed of a glutamic acid residue linked via its gamma-carboxyl group to the amino group of an α-aminobutyric acid residue. This unique γ-linkage confers distinct biochemical properties compared to peptides with standard α-peptide bonds. The molecular formula of γ-Glu-Abu is C9H16N2O5, and its molecular weight is 232.23 g/mol .[1][4]

Primarily, γ-Glu-Abu has garnered significant interest in the scientific community for its potent agonistic activity on the Calcium-Sensing Receptor (CaSR). This activity has implications for the development of novel therapeutics for disorders related to calcium metabolism. Furthermore, γ-Glu-Abu serves as a key intermediate in the putrescine degradation pathway in Escherichia coli, highlighting its importance in bacterial physiology. This guide will delve into these core research applications, providing detailed methodologies and data to support further investigation.

Core Research Applications

Allosteric Modulator of the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis. It is predominantly expressed in the parathyroid glands and kidneys. γ-Glu-Abu has been identified as a positive allosteric modulator of the CaSR, enhancing its sensitivity to extracellular calcium.

The potency of γ-Glu-Abu as a CaSR agonist has been quantified in vitro. The following table summarizes the key quantitative data available.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 0.21 µM | HEK-293 | Intracellular Calcium Mobilization |

Upon binding of γ-Glu-Abu and extracellular Ca2+, the CaSR undergoes a conformational change, leading to the activation of multiple intracellular signaling cascades. The primary pathway involves the activation of G-protein Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This transient increase in cytosolic calcium is a key signaling event.

This protocol describes a method to assess the activation of CaSR by γ-Glu-Abu by measuring intracellular calcium mobilization in HEK-293 cells stably expressing the human CaSR.

Materials:

-

HEK-293 cells stably expressing human CaSR (HEK-CaSR)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fura-2 AM or other suitable calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution

-

γ-L-Glutamyl-L-α-aminobutyric acid (test compound)

-

Ionomycin (positive control)

-

EGTA (negative control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with dual-wavelength excitation/emission capabilities

Methodology:

-

Cell Culture: Culture HEK-CaSR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader.

-

Set the plate reader to measure the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

-

Establish a baseline fluorescence reading for a few cycles.

-

Add varying concentrations of γ-Glu-Abu to the wells.

-

Continuously record the fluorescence ratio for several minutes to monitor the change in intracellular calcium concentration.

-

At the end of the experiment, add ionomycin to determine the maximum fluorescence signal, followed by EGTA to determine the minimum signal for calibration purposes.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (F340/F380).

-

Normalize the data to the baseline reading.

-

Plot the peak fluorescence ratio change against the concentration of γ-Glu-Abu.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Role in Bacterial Metabolism: The Putrescine Utilization Pathway

In Escherichia coli, γ-Glu-Abu is an intermediate in the putrescine utilization (Puu) pathway, which allows the bacterium to use putrescine as a source of carbon and nitrogen. This pathway involves a series of enzymatic reactions that convert putrescine to succinate.

The pathway is initiated by the glutamylation of putrescine. γ-Glu-Abu is formed and subsequently hydrolyzed by the enzyme γ-glutamyl-γ-aminobutyrate hydrolase (PuuD) to yield glutamate and γ-aminobutyrate (GABA).

This protocol describes a method to measure the activity of PuuD by quantifying the release of glutamate from γ-Glu-Abu. The released glutamate is then measured using a coupled enzymatic assay with glutamate dehydrogenase.

Materials:

-

Purified PuuD enzyme or cell lysate from an overexpressing E. coli strain

-

γ-L-Glutamyl-L-α-aminobutyric acid (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Glutamate dehydrogenase (GDH)

-

NAD+

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well UV-transparent plates

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NAD+ (e.g., 1 mM), and glutamate dehydrogenase.

-

Enzyme Addition: Add the purified PuuD enzyme or cell lysate to the reaction mixture.

-

Substrate Addition and Measurement:

-

Initiate the reaction by adding γ-Glu-Abu to the wells.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the reduction of NAD+ to NADH by GDH as it consumes the glutamate produced by PuuD.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert the rate of change in absorbance to the rate of glutamate production.

-

Enzyme activity can be expressed in units (µmol of product formed per minute) per mg of protein.

-

Synthesis and Production

Solid-Phase Peptide Synthesis (SPPS)

γ-Glu-Abu can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols. A general workflow is outlined below.

Materials:

-

Fmoc-L-α-aminobutyric acid (Fmoc-Abu-OH)

-

Fmoc-L-glutamic acid α-benzyl ester (Fmoc-Glu(OBzl)-OH)

-

Rink Amide resin or other suitable solid support

-

Coupling reagents (e.g., HBTU, HOBt)

-

Diisopropylethylamine (DIPEA)

-

Piperidine in DMF (20%)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O)

General Protocol:

-

Resin Swelling: Swell the resin in DMF.

-

First Amino Acid Coupling: Couple Fmoc-Abu-OH to the resin using a coupling agent and DIPEA.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Glu(OBzl)-OH to the deprotected Abu-resin. The γ-carboxyl group of glutamic acid will react due to the protection of the α-carboxyl group.

-

Fmoc Deprotection: Remove the final Fmoc group.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group using a TFA cocktail.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and HPLC.

Recombinant Production in E. coli

While specific protocols for the recombinant production of γ-Glu-Abu are not widely published, it can be potentially achieved by co-expressing a glutaminase with γ-glutamyltransferase activity and providing the necessary precursor amino acids in the culture medium. A general approach is described.

General Protocol:

-

Strain Engineering: Engineer an E. coli strain to overexpress a γ-glutamyltransferase.

-

Fermentation:

-

Culture the engineered strain in a defined medium.

-

Optimize fermentation conditions such as pH, temperature, and aeration.

-

Supplement the medium with L-glutamine (as the γ-glutamyl donor) and L-α-aminobutyric acid (as the acceptor).

-

-

Purification:

-

Separate the cells from the culture supernatant.

-

Purify γ-Glu-Abu from the supernatant using techniques such as ion-exchange chromatography and/or reverse-phase chromatography.

-

-

Analysis: Quantify the yield and purity of the produced dipeptide using HPLC and mass spectrometry.

Conclusion

γ-L-Glutamyl-L-α-aminobutyric acid is a dipeptide with compelling research applications. Its potent agonism of the Calcium-Sensing Receptor makes it a valuable tool for studying CaSR pharmacology and a potential lead for the development of novel therapeutics targeting calcium-related disorders. Furthermore, its role as an intermediate in bacterial metabolism provides insights into microbial physiology and potential targets for antimicrobial strategies. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, fostering further exploration of the biological significance and therapeutic potential of this unique molecule.

References

The Natural Occurrence of γ-Glutamyl-Aminobutyric Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-glutamyl (γ-Glu) dipeptides are a class of molecules formed through the activity of γ-glutamyltranspeptidase (GGT), a key enzyme in the γ-glutamyl cycle. This cycle is crucial for glutathione (GSH) metabolism and the transport of amino acids across cell membranes.[1] While a variety of γ-glutamyl amino acids have been identified in biological systems, this guide focuses on the natural occurrence of γ-glutamyl-aminobutyric acid (γ-Glu-Abu). The term "Abu" can refer to three different isomers: α-aminobutyric acid, β-aminobutyric acid, or the well-known neurotransmitter γ-aminobutyric acid (GABA). Due to the high concentrations of GABA in the central nervous system, this guide will primarily focus on γ-glutamyl-γ-aminobutyric acid (γ-Glu-GABA), while acknowledging the potential for the formation of other isomers.

This technical guide provides a comprehensive overview of the biosynthesis, physiological relevance, and analytical methodologies for studying γ-Glu-Abu. It is intended to be a resource for researchers investigating the roles of γ-glutamyl dipeptides in health and disease.

Biosynthesis of γ-Glutamyl-Aminobutyric Acid

The primary pathway for the synthesis of γ-Glu-Abu is through the action of γ-glutamyltranspeptidase (GGT). GGT is a membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl moiety from a donor molecule, most commonly glutathione (GSH), to an acceptor molecule, which can be an amino acid, a peptide, or water.[1]

The general reaction is as follows:

(5-L-glutamyl)-peptide + an amino acid ⇌ peptide + 5-L-glutamyl amino acid[1]

In the context of γ-Glu-Abu formation, GABA (or another isomer of aminobutyric acid) acts as the acceptor for the γ-glutamyl group from GSH.

The γ-Glutamyl Cycle and γ-Glu-Abu Formation

The formation of γ-Glu-Abu is an integral part of the γ-glutamyl cycle. This cycle involves a series of enzymatic reactions that facilitate the breakdown and resynthesis of glutathione, linking its metabolism to amino acid transport.

The key steps leading to the formation of γ-glutamyl dipeptides are:

-

GSH as the γ-Glutamyl Donor : Glutathione, a tripeptide of glutamate, cysteine, and glycine, serves as the primary donor of the γ-glutamyl group.

-

GGT-Mediated Transpeptidation : GGT, located on the outer surface of the cell membrane, cleaves the γ-glutamyl linkage in GSH.

-

Formation of γ-Glu-Abu : The released γ-glutamyl group is transferred to an acceptor amino acid, such as GABA, to form γ-Glu-GABA.

Natural Occurrence and Physiological Context

While direct evidence for the widespread natural occurrence of γ-Glu-Abu is limited in the scientific literature, its formation is highly probable in tissues with both high GGT activity and significant concentrations of GABA. The brain is a primary site where these conditions are met.

Central Nervous System:

The brain exhibits significant GGT activity and contains high concentrations of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2][3] Studies have shown that under certain conditions, particularly those involving cellular stress like ischemia, the levels of various γ-glutamyl dipeptides increase in the brain.

During cerebral ischemia, a significant increase in the extracellular concentrations of γ-glutamylglutamate, γ-glutamyltaurine, γ-glutamylglycine, and γ-glutamylglutamine has been observed in the rat striatum. This increase is accompanied by a decrease in glutathione levels, indicating that GGT is actively synthesizing these dipeptides. Given the abundance of GABA in the brain, it is plausible that γ-Glu-GABA is also formed under these conditions.

The formation of these dipeptides is thought to be a part of a mechanism for amino acid transport and may also play a role in modulating neurotransmission.

Other Tissues:

GGT is present in various other tissues, including the kidneys, liver, pancreas, and intestines. While GABA is found in smaller amounts in some peripheral tissues, the co-localization of GGT and GABA in these tissues could potentially lead to the formation of γ-Glu-Abu.

Quantitative Data

Table 1: Changes in γ-Glutamyl Dipeptide Concentrations in Rat Striatum during Ischemia

| Dipeptide | Fold Increase in Extracellular Concentration (0-30 min) | Fold Increase in Extracellular Concentration (31-60 min) |

| γ-Glutamylglutamate | 24 | 67 |

| γ-Glutamyltaurine + γ-Glutamylglycine | 5.8 | 19 |

| γ-Glutamylglutamine | 2.6 | 6.8 |

Data adapted from a study on ischemic rat striatum.

Table 2: Tissue Concentrations of γ-Glutamyl Dipeptides in Rat Hippocampal Slices

| Dipeptide | Control (pmol/mg protein) | + Acivicin (GGT inhibitor) (pmol/mg protein) |

| γ-Glutamylglutamate | 19.4 ± 8.2 | 5.8 ± 3.6 |

| γ-Glutamylglutamine | 40.3 ± 6.7 | 25.7 ± 4.2 |

Data adapted from a study on rat hippocampal slices.

These tables illustrate the dynamic nature of γ-glutamyl dipeptide formation and suggest that if γ-Glu-Abu is formed, its levels would likely be influenced by the metabolic state of the tissue.

Experimental Protocols

The detection and quantification of γ-Glu-Abu in biological samples require sensitive and specific analytical techniques. The following protocols are based on established methods for the analysis of amino acids and dipeptides.

Sample Preparation

-

Tissue Homogenization : Homogenize tissue samples in a suitable buffer (e.g., ice-cold perchloric acid or a methanol/water mixture) to precipitate proteins and extract small molecules.

-

Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

-

Supernatant Collection : Carefully collect the supernatant, which contains the amino acids and dipeptides.

-

Derivatization (for HPLC with fluorescence detection) : For detection by fluorescence, the amino groups of the analytes need to be derivatized. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acids and peptides.

-

Principle : A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column.

-

Column : A reversed-phase C18 column is commonly used for the separation of derivatized amino acids and dipeptides.

-

Mobile Phase : A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used for elution.

-

Detection :

-

Fluorescence Detection : Following pre-column derivatization with an agent like OPA, the derivatives can be detected with high sensitivity using a fluorescence detector.

-

Electrochemical Detection : This method can also be used for the detection of OPA-derivatized amino acids.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for the identification and quantification of molecules based on their mass-to-charge ratio. It is often coupled with liquid chromatography (LC-MS) for the analysis of complex biological samples.

-

Principle : Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio in a mass analyzer.

-

Ionization Techniques :

-

Electrospray Ionization (ESI) : A soft ionization technique suitable for polar and thermally labile molecules like peptides.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI) : Another soft ionization technique often used for the analysis of peptides and proteins.

-

-

Mass Analyzer : Quadrupole, time-of-flight (TOF), or ion trap analyzers can be used.

-

Tandem Mass Spectrometry (MS/MS) : This technique allows for the structural elucidation of molecules by fragmenting the parent ion and analyzing the resulting fragment ions. This is particularly useful for confirming the identity of dipeptides.

Signaling Pathways and Logical Relationships

The formation of γ-Glu-Abu is directly linked to the γ-glutamyl cycle, which in turn is connected to cellular redox homeostasis (through glutathione metabolism) and amino acid transport.

Conclusion

While direct and extensive research on γ-glutamyl-aminobutyric acid is currently limited, its formation is a logical consequence of the well-established biochemistry of the γ-glutamyl cycle, particularly in tissues rich in both γ-glutamyltranspeptidase and aminobutyric acid isomers like GABA. The central nervous system, especially under conditions of metabolic stress, is a prime candidate for the significant production of γ-Glu-GABA. Future research employing advanced analytical techniques such as LC-MS/MS is necessary to definitively identify and quantify this dipeptide in various biological systems and to elucidate its potential physiological and pathological roles. This guide provides a foundational framework for researchers embarking on the investigation of this and other novel γ-glutamyl dipeptides.

References

- 1. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 2. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Enzymatic Synthesis of γ-Glutamyl-α-aminobutyrate (γ-Glu-Abu) using γ-Glutamylcysteine Synthetase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of the dipeptide γ-glutamyl-α-aminobutyrate (γ-Glu-Abu) utilizing the enzyme γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). This document details the underlying enzymatic reaction, substrate kinetics, and comprehensive experimental protocols for enzyme purification, dipeptide synthesis, and product characterization.

Introduction

γ-Glutamyl-α-aminobutyrate is a dipeptide of interest in various fields, including neuroscience and drug development, due to its potential biological activities. The enzymatic synthesis of this compound offers a stereospecific and efficient alternative to chemical synthesis methods. γ-Glutamylcysteine synthetase (EC 6.3.2.2), the first enzyme in the glutathione biosynthesis pathway, catalyzes the ATP-dependent formation of a γ-glutamyl peptide bond between the γ-carboxyl group of glutamate and the amino group of an acceptor amino acid. While its primary physiological substrate is cysteine, γ-GCS exhibits a degree of substrate promiscuity and can utilize other amino acids, such as α-aminobutyrate, as the acceptor substrate. This guide focuses on leveraging this catalytic activity for the targeted synthesis of γ-Glu-Abu.

Enzymatic Reaction and Kinetics

The synthesis of γ-Glu-Abu by γ-GCS proceeds in a two-step mechanism. First, the γ-carboxyl group of L-glutamate is activated by ATP to form a γ-glutamyl phosphate intermediate. Subsequently, the amino group of α-aminobutyrate attacks this intermediate, leading to the formation of γ-Glu-Abu and the release of ADP and inorganic phosphate.

Quantitative Data: Substrate Kinetics

The kinetic parameters of human γ-glutamylcysteine synthetase for its substrates have been determined, providing a basis for designing reaction conditions. The Michaelis constants (Km) indicate the substrate concentration at which the enzyme reaches half of its maximum velocity.

| Substrate | Enzyme Source | Km (mM) |

| L-Glutamate | Human (recombinant) | 1.8[1] |

| L-α-Aminobutyrate | Human (recombinant) | 1.3[1] |

| L-Cysteine | Human (recombinant) | 0.1[1] |

| ATP | Human (recombinant) | 0.4[1] |

Table 1: Michaelis-Menten constants (Km) of human γ-glutamylcysteine synthetase for its substrates.

As shown in Table 1, the affinity of the human enzyme for L-α-aminobutyrate is lower than for its natural substrate L-cysteine, as indicated by the higher Km value. This suggests that higher concentrations of L-α-aminobutyrate may be required to achieve optimal reaction rates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of γ-Glu-Abu.

Purification of Recombinant Human γ-Glutamylcysteine Synthetase

A detailed protocol for the purification of recombinant human γ-GCS has been established and is crucial for obtaining a pure enzyme preparation for the synthesis reaction.

Protocol:

-

Expression: Co-express the human γ-GCS catalytic (heavy) and regulatory (light) subunits in Escherichia coli BL21(DE3) using appropriate expression vectors.

-

Cell Lysis: Harvest the cells and lyse them by sonication in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM EDTA, 2 mM dithiothreitol, and protease inhibitors).

-

Ammonium Sulfate Fractionation: Perform a stepwise ammonium sulfate precipitation to enrich the γ-GCS protein.

-

Chromatography:

-

Ion-Exchange Chromatography: Apply the protein fraction to a Q-Sepharose column and elute with a linear gradient of NaCl.

-

Gel Filtration Chromatography: Further purify the active fractions on a Superdex 200 gel filtration column to separate proteins based on size.

-

Affinity Chromatography: Use an ATP-agarose affinity column to specifically bind and elute the γ-GCS.

-

-

Immunoaffinity Chromatography (Optional): To remove trace amounts of E. coli γ-GCS, an immunoaffinity column with antibodies specific to the E. coli enzyme can be used.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Enzymatic Synthesis of γ-Glu-Abu

The following protocol outlines the enzymatic reaction for the synthesis of γ-Glu-Abu.

Reaction Mixture:

| Component | Final Concentration |

| Tris-HCl buffer (pH 8.2) | 100 mM |

| L-Glutamate | 20-50 mM |

| L-α-Aminobutyrate | 50-100 mM |

| ATP | 10-20 mM |

| MgCl₂ | 20-40 mM |

| Purified γ-GCS | 1-5 µM |

Table 2: Suggested reaction mixture for the enzymatic synthesis of γ-Glu-Abu.

Procedure:

-

Prepare the reaction mixture with all components except the enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified γ-GCS.

-

Incubate the reaction for a defined period (e.g., 1-4 hours), with gentle agitation.

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent like trichloroacetic acid.

-

Centrifuge the mixture to remove precipitated protein.

-

Collect the supernatant for product analysis.

Product Characterization and Quantification

Confirmation of γ-Glu-Abu synthesis and its quantification can be achieved using various analytical techniques.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis after derivatization, or mass spectrometry) is a standard method for separating and quantifying the product.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the synthesized γ-Glu-Abu.

-

Proton Nuclear Magnetic Resonance (PMR) Spectroscopy: PMR can be employed to elucidate the structure of the purified dipeptide and confirm the formation of the γ-glutamyl bond.

-

Amino Acid Analysis: After acid hydrolysis of the purified product, amino acid analysis can be used to confirm the presence of equimolar amounts of glutamate and α-aminobutyrate.

Visualizations

Enzymatic Reaction Pathway

Caption: Enzymatic synthesis of γ-Glu-Abu by γ-GCS.

Experimental Workflow

Caption: Workflow for γ-Glu-Abu synthesis and analysis.

Conclusion

The enzymatic synthesis of γ-Glu-Abu using γ-glutamylcysteine synthetase presents a viable and specific method for producing this dipeptide. The provided kinetic data and detailed experimental protocols offer a solid foundation for researchers to undertake this synthesis in their laboratories. Further optimization of reaction conditions, such as pH, temperature, and substrate concentrations, may lead to improved yields. The analytical methods described are essential for the robust characterization of the final product, ensuring its purity and structural integrity for subsequent applications in research and development.

References

Methodological & Application

Application Note: Quantification of γ-Glutamyl-α-aminobutyric Acid (γ-Glu-Abu) in Tissue Samples by HPLC

Introduction

γ-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) is a dipeptide that may play a role in various physiological and pathological processes. Accurate quantification of γ-Glu-Abu in tissue samples is crucial for understanding its biological significance and for the development of novel therapeutics. This application note describes a robust and sensitive method for the determination of γ-Glu-Abu in tissue samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. The methodology is based on established principles for the analysis of similar γ-glutamyl peptides and amino acids in complex biological matrices.[1][2][3]

The protocol involves tissue homogenization, protein precipitation, pre-column derivatization (for UV or fluorescence detection), and subsequent chromatographic separation and quantification. This method is intended for researchers, scientists, and professionals in the field of drug development who require a reliable analytical procedure for γ-Glu-Abu.

Key Features:

-

Specificity: The chromatographic conditions are optimized to separate γ-Glu-Abu from other endogenous amino acids and peptides.

-

Sensitivity: The method, particularly when coupled with mass spectrometry, allows for the detection of low concentrations of γ-Glu-Abu in tissue extracts.[4]

-

Reproducibility: The protocol is designed to yield consistent and reproducible results.

Experimental Protocols

This section provides a detailed methodology for the quantification of γ-Glu-Abu in tissue samples.

1. Materials and Reagents

-

γ-Glutamyl-α-aminobutyric acid (γ-Glu-Abu) standard

-

Internal Standard (IS), e.g., γ-Glutamyl-Valine or a stable isotope-labeled γ-Glu-Abu

-